[4-(Butan-2-yl)phenyl]thiourea
Overview
Description
[4-(Butan-2-yl)phenyl]thiourea, also known as N-(4-sec-butylphenyl)thiourea, is an organic compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol . This compound is characterized by the presence of a thiourea group attached to a phenyl ring substituted with a butan-2-yl group. It is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Thiourea derivatives, to which this compound belongs, have been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties
Mode of Action
It is known that thiourea derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of [4-(Butan-2-yl)phenyl]thiourea with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives, it is likely that multiple pathways are affected
Result of Action
The diverse biological applications of thiourea derivatives suggest that the compound may have a broad range of molecular and cellular effects
Biochemical Analysis
Biochemical Properties
Thiourea and its derivatives, which [4-(Butan-2-yl)phenyl]thiourea is a part of, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiourea derivative.
Cellular Effects
Other thiourea derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiourea derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Other thiourea derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Other thiourea derivatives have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Other thiourea derivatives have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Butan-2-yl)phenyl]thiourea typically involves the reaction of 4-(Butan-2-yl)aniline with thiocyanate under acidic conditions. The reaction proceeds as follows:
Starting Materials: 4-(Butan-2-yl)aniline and ammonium thiocyanate.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid.
Procedure: The 4-(Butan-2-yl)aniline is dissolved in a suitable solvent, such as ethanol, and ammonium thiocyanate is added. The mixture is then acidified with hydrochloric acid and heated to reflux for several hours.
Product Isolation: After completion of the reaction, the mixture is cooled, and the product is precipitated out by adding water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
[4-(Butan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
[4-(Butan-2-yl)phenyl]thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
[4-(Butan-2-yl)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.
[4-(Butan-2-yl)phenyl]amine: Lacks the thiourea group.
[4-(Butan-2-yl)phenyl]sulfonamide: Contains a sulfonamide group instead of thiourea.
Uniqueness
[4-(Butan-2-yl)phenyl]thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
(4-butan-2-ylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-3-8(2)9-4-6-10(7-5-9)13-11(12)14/h4-8H,3H2,1-2H3,(H3,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXSUXUHTUONPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290385 | |
Record name | N-[4-(1-Methylpropyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565181-84-2 | |
Record name | N-[4-(1-Methylpropyl)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565181-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(1-Methylpropyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(butan-2-yl)phenyl]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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